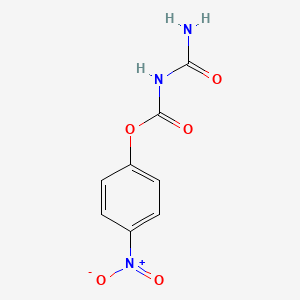

4-Nitrophenyl carbamoylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

58125-27-2 |

|---|---|

Molecular Formula |

C8H7N3O5 |

Molecular Weight |

225.16 g/mol |

IUPAC Name |

(4-nitrophenyl) N-carbamoylcarbamate |

InChI |

InChI=1S/C8H7N3O5/c9-7(12)10-8(13)16-6-3-1-5(2-4-6)11(14)15/h1-4H,(H3,9,10,12,13) |

InChI Key |

RYQPJEPACDMMMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NC(=O)N |

Origin of Product |

United States |

Future Research Directions and Advanced Topics

Development of Novel Phosgene-Free Synthetic Routes for Carbamoylcarbamates

The traditional synthesis of carbamates and their precursors often involves the use of highly toxic phosgene (B1210022). Consequently, a major thrust in modern organic synthesis is the development of phosgene-free alternatives. Research in this area is crucial for creating safer and more environmentally benign processes.

One promising approach involves the use of diphenyl carbonate as a phosgene substitute for the synthesis of α-amino acid N-carboxyanhydrides (NCAs), which are precursors to polypeptides. researchgate.net This method relies on the activation of α-amino acids by converting them into imidazolium (B1220033) salts, which then react with diphenyl carbonate under mild conditions. researchgate.net This strategy avoids the use of hazardous reagents and offers a greener pathway to important monomers. researchgate.net

Another innovative, phosgene-free method is the synthesis of carbamates from the three-component coupling of amines, carbon dioxide, and halides. organic-chemistry.org This reaction, facilitated by cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI), proceeds under mild conditions with short reaction times and demonstrates resistance to racemization for chiral substrates. organic-chemistry.org The direct utilization of carbon dioxide as a C1 source is a particularly attractive feature of this methodology, aligning with the principles of green chemistry.

Further research is also exploring the use of alternative activating agents. For instance, N-substituted carbamoyl (B1232498) chlorides can be generated in situ and subsequently reacted with phenols to produce O-aryl carbamates, thereby avoiding the direct handling of sensitive reactants. organic-chemistry.orgorganic-chemistry.org This one-pot procedure provides an efficient and economical route to a wide range of carbamate (B1207046) compounds. organic-chemistry.orgorganic-chemistry.org

| Phosgene-Free Method | Key Reagents | Advantages | Reference |

| NCA Synthesis | Diphenyl carbonate, Imidazolium salts of α-amino acids | Avoids toxic phosgene, mild reaction conditions. | researchgate.net |

| Three-Component Coupling | Amines, Carbon dioxide, Halides, Cs2CO3, TBAI | Utilizes CO2, mild conditions, short reaction times. | organic-chemistry.org |

| In Situ Carbamoyl Chloride Generation | N-substituted amines, Activating agent, Phenols | Avoids handling of sensitive carbamoyl chlorides, one-pot procedure. | organic-chemistry.orgorganic-chemistry.org |

Exploration of Catalytic Systems for Carbamoylcarbamate Formation and Transformation

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of chemical reactions. The development of novel catalytic systems for the formation and transformation of carbamoylcarbamates is an active area of research, with a focus on both metal-based and organocatalytic approaches.

Metal-based catalysts have shown significant promise. For example, nickel(II) chloride in combination with sodium borohydride (B1222165) offers an environmentally friendly system for carbamate synthesis that is tolerant to air and moisture. organic-chemistry.org Zirconium(IV) catalysts, particularly in the presence of co-catalysts like 2-hydroxypyridine, have been effective in the exchange processes between dialkyl carbonates and amines to form carbamates. organic-chemistry.org Furthermore, palladium(II) chloride has been utilized for the efficient assembly of organic azides, carbon monoxide, and alcohols to yield carbamates under mild, neutral conditions. nih.gov

In the realm of green chemistry, basic catalysts have been successfully employed for the synthesis of carbamates from amines, alcohols, and carbon dioxide under mild pressure and even in the absence of dehydrating agents. rsc.org This halogen-free approach utilizes readily available and inexpensive starting materials. rsc.org

The table below summarizes some of the key catalytic systems being explored:

| Catalyst System | Reactants | Key Features | Reference |

| Nickel(II) chloride / Sodium borohydride | - | Environmentally benign, air and moisture tolerant. | organic-chemistry.org |

| Zirconium(IV) / 2-hydroxypyridine | Dialkyl carbonates, Amines | Catalytic exchange process. | organic-chemistry.org |

| Palladium(II) chloride | Organic azides, Carbon monoxide, Alcohols | Mild, neutral conditions, ligand-free. | nih.gov |

| Basic catalysts | Amines, Alcohols, Carbon dioxide | Halogen-free, uses readily available reagents. | rsc.org |

Investigations into Green Chemistry Principles for 4-Nitrophenyl Carbamoylcarbamate Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. researchgate.netnih.gov The primary goal is to minimize or eliminate the use and generation of hazardous substances. researchgate.netnih.gov For the synthesis of this compound and related compounds, this translates to a focus on waste prevention, the use of safer solvents, and energy efficiency. researchgate.netnih.gov

A key aspect of green synthesis is the use of renewable feedstocks and environmentally benign reagents. The utilization of carbon dioxide as a C1 building block in carbamate synthesis is a prime example of this principle in action. rsc.org This approach not only valorizes a greenhouse gas but also avoids the use of more hazardous reagents like phosgene. rsc.org

The choice of solvent is another critical factor. youtube.com Research is moving towards the use of safer solvents like water or supercritical fluids, such as carbon dioxide, which are non-flammable and readily available. youtube.com These can often replace traditional volatile organic solvents that pose environmental and health risks. youtube.com

Furthermore, energy efficiency is being addressed through the use of alternative reaction conditions, such as microwave irradiation or mechanochemistry. nih.gov These techniques can often accelerate reaction rates at lower temperatures and with minimal solvent usage compared to conventional heating methods. nih.gov

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes:

Prevention of waste is better than treating it after it has been created. researchgate.net

Atom Economy should be maximized so that the final product contains the maximum proportion of the starting materials.

Less Hazardous Chemical Syntheses should be designed to use and generate substances that possess little or no toxicity.

Designing Safer Chemicals means that chemical products should be designed to affect their desired function while minimizing their toxicity. youtube.com

Safer Solvents and Auxiliaries should be used whenever possible and their use should be made unnecessary or innocuous. nih.gov

Design for Energy Efficiency by conducting reactions at ambient temperature and pressure whenever possible. nih.gov

Use of Renewable Feedstocks is preferred over depleting resources.

Reduce Derivatives by minimizing or avoiding unnecessary derivatization.

Catalysis is superior to stoichiometric reagents.

Design for Degradation so that chemical products break down into innocuous degradation products at the end of their function.

Real-time analysis for Pollution Prevention allows for in-process monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention involves choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

Computational Studies on Reactivity Predictions and Molecular Design

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the reactivity of molecules. researchgate.net Quantum mechanics/molecular mechanics (QM/MM) hybrid methods, in particular, are powerful for studying enzymatic reactions and can be applied to model the reactivity of carbamates. researchgate.netrsc.org

By modeling the transition states and reaction pathways, researchers can gain insights into the factors that control the reactivity of compounds like this compound. For instance, QM/MM studies on the inhibition of fatty acid amide hydrolase (FAAH) by carbamates have revealed the key steps in the carbamoylation of the enzyme's active site serine residue. rsc.org These computational models can help explain experimental observations and guide the design of new molecules with tailored reactivity. rsc.org

Molecular docking and molecular dynamics simulations are also valuable for predicting the binding modes and interactions of carbamate-based inhibitors with their biological targets. researchgate.net These in silico methods can help in the rational design of more potent and selective therapeutic agents. researchgate.net The ability to predict pharmacokinetic properties and potential toxicity through computational models further aids in the drug development process. researchgate.net

Spectroscopic and Spectrometric Analysis of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for elucidating reaction mechanisms. Spectroscopic techniques, such as UV-visible, NMR, and infrared spectroscopy, coupled with rapid-mixing methods like stopped-flow, are powerful tools for this purpose. nih.govnih.gov

For example, anaerobic, rapid-scanning stopped-flow spectroscopy has been used to detect transient intermediates in the reaction of amines with bovine serum amine oxidase. nih.gov By monitoring changes in the UV-visible spectrum over time, researchers were able to identify species such as enzyme-substrate Schiff base complexes and quinonoid intermediates. nih.gov The kinetic data obtained from these experiments provide rate constants for the individual steps of the reaction pathway. nih.gov

Mass spectrometry, particularly techniques like MALDI-TOF MS, can be employed to analyze the products of reactions and identify potential side products, which is essential for optimizing reaction conditions and ensuring the purity of the desired compound. researchgate.net The detailed structural information provided by these analytical methods is invaluable for understanding the intricate details of chemical transformations involving carbamoylcarbamates.

Diversification of Carbamoylcarbamate Structures via 4-Nitrophenyl Activation

The 4-nitrophenyl group in this compound acts as an excellent leaving group, making the carbamoyl moiety susceptible to nucleophilic attack. This inherent reactivity can be harnessed to diversify the structure of carbamoylcarbamates, leading to a wide array of new compounds with potentially interesting properties.

By reacting this compound with various nucleophiles, such as amines, alcohols, and thiols, a library of novel carbamates and related compounds can be synthesized. This strategy allows for the introduction of diverse functional groups and molecular scaffolds, enabling the exploration of structure-activity relationships in various contexts, from medicinal chemistry to materials science.

The activation provided by the 4-nitrophenyl group facilitates these transformations under relatively mild conditions, which is advantageous for preserving sensitive functional groups within the nucleophilic partner. This approach represents a powerful tool for generating chemical diversity and accessing novel molecular architectures that would be difficult to synthesize through other methods.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov Self-assembly is the spontaneous organization of these molecules into ordered structures. nih.govuminho.pt While the direct role of this compound in these processes is not yet established, the carbamate functional group is a key component in molecules that do exhibit self-assembling properties.

For instance, synthetic glycopeptides, which contain carbamate linkages, can self-assemble into nanofibers, mimicking the structure of natural glycoproteins. uminho.pt These supramolecular structures present a multivalent display of carbohydrates on their surface, which can be used to target specific biological interactions. uminho.pt

Furthermore, lipid derivatives can be designed to self-assemble on surfaces like carbon nanotubes, forming well-defined nanostructures such as rings and helices. nih.gov These assemblies can be used to create new biosensors and bioelectronic materials. nih.gov The principles learned from these systems could potentially be applied to design novel self-assembling molecules based on a carbamoylcarbamate core, opening up new avenues in materials science and nanotechnology.

Article on "this compound" Cannot Be Generated

Following a comprehensive and exhaustive search of scientific literature and chemical databases, it has been determined that there is no available information on the specific chemical compound "this compound" in the context of its interaction with enzymatic systems.

Searches for this compound, including its potential synthesis, stability, and enzymatic interactions as a mechanistic probe or active-site titrator, did not yield any relevant results. The scientific literature extensively covers related compounds, such as p-nitrophenyl carbamate and its various N-substituted derivatives, detailing their roles as inhibitors and substrates for enzymes like chymotrypsin (B1334515) and bile-salt-dependent lipases. The mechanism of action for these related carbamates, which involves the carbamylation of active site serine residues and the release of 4-nitrophenol (B140041), is well-documented.

However, no data, including a specific CAS number, could be found for "this compound" itself. This suggests that the compound may be unstable, a transient intermediate, or not utilized in the specific applications requested.

Due to the strict user requirement to focus solely on "this compound" and the complete absence of specific scientific data for this compound, it is not possible to generate a scientifically accurate and informative article as requested. The available information on related compounds cannot be generalized to "this compound" without violating the principles of scientific accuracy and the user's explicit instructions.

Therefore, this article cannot be provided.

Table of Mentioned Compounds

As no article could be generated, a table of compounds is not applicable.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-nitrophenyl carbamoylcarbamate, and how can its purity be validated?

- Synthesis : A common approach involves coupling 4-nitrophenyl chloroformate with a carbamate precursor under anhydrous conditions. The reaction typically requires a base (e.g., triethylamine) in a polar aprotic solvent like dichloromethane or acetonitrile. Monitoring the reaction via TLC or HPLC is critical to track progress .

- Purity Validation : Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol is recommended. Purity can be confirmed using HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (integration of aromatic protons at δ 7.5–8.5 ppm for the nitrophenyl group) .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 3–9) and incubating at 25°C, 37°C, and 50°C. Monitor degradation kinetics using UV-Vis spectroscopy (absorbance at ~400 nm for the nitrophenyl group) and HPLC. Hydrolysis is expected under alkaline conditions due to carbamate lability .

- Key Metrics : Calculate half-life (t½) and degradation rate constants. Compare with structurally similar compounds like 4-nitrophenyl caprylate, which shows rapid hydrolysis in basic media .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of dust or vapors. The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes), as inferred from structurally analogous carbamates .

- Emergency Measures : For accidental exposure, rinse skin/eyes with water for 15 minutes. In case of ingestion, administer activated charcoal and seek immediate medical attention .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its reactivity in solid-state reactions?

- Crystallographic Insights : Single-crystal X-ray diffraction reveals intermolecular hydrogen bonding (C–H⋯O interactions) between the carbamate carbonyl and nitrophenyl groups, stabilizing the lattice. Such interactions may reduce reactivity in the solid state compared to solution phase .

- Reactivity Implications : Compare with phenyl carbamate derivatives, where polymorphism alters thermal stability and dissolution rates. Use DSC and TGA to correlate crystal structure with decomposition pathways .

Q. What strategies can resolve contradictions in enzyme inhibition data involving this compound?

- Data Discrepancy Analysis : If inhibition kinetics (IC50) vary across studies, verify assay conditions (pH, temperature, substrate concentration). For example, esterase assays using 4-nitrophenyl substrates require strict control of pH (7.4) to prevent non-enzymatic hydrolysis .

- Cross-Validation : Use orthogonal methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding constants. Reference structurally related compounds (e.g., 4-nitrophenyl butyrate) to identify assay-specific artifacts .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures of target enzymes (e.g., acetylcholinesterase). Focus on the carbamate group’s nucleophilic susceptibility and the nitrophenyl moiety’s electron-withdrawing effects. Validate predictions with mutagenesis studies .

- Case Study : Analogous studies on 4-nitrophenyl N-methoxycarbamate showed covalent adduct formation with serine hydrolases, supporting mechanism-based inhibition .

Q. What advanced spectroscopic techniques are suited for analyzing degradation byproducts of this compound?

- Techniques : LC-MS/MS (Q-TOF) with electrospray ionization identifies hydrolyzed products (e.g., 4-nitrophenol and carbamic acid derivatives). FT-IR spectroscopy tracks carbonyl (C=O) and nitro (NO2) group degradation .

- Ecotoxicity Assessment : Use microtox assays (Vibrio fischeri) to evaluate byproduct toxicity. Compare with 4-nitrophenyl octanoate, which showed moderate ecotoxicity due to persistent nitrophenol residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.